molecular formula C17H25N5OS B2781355 (4-((2-ethyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone CAS No. 1334374-57-0

(4-((2-ethyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone

Cat. No.: B2781355
CAS No.: 1334374-57-0
M. Wt: 347.48
InChI Key: JXFNUSJULOMJTH-UHFFFAOYSA-N
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Description

(4-((2-ethyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone is a useful research compound. Its molecular formula is C17H25N5OS and its molecular weight is 347.48. The purity is usually 95%.
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Biological Activity

The compound (4-((2-ethyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone is a novel synthetic molecule that exhibits significant biological activity. This compound belongs to a class of piperidine derivatives, which are known for their diverse pharmacological properties. The combination of imidazole and thiadiazole moieties in its structure suggests potential applications in medicinal chemistry, particularly in the development of anticancer and antimicrobial agents.

Antitumor Activity

Recent studies have demonstrated that compounds containing imidazole and thiadiazole rings exhibit promising antitumor properties. For instance, derivatives similar to the target compound have shown effective inhibition against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.

Case Study: Imidazole Derivatives

A study evaluating imidazole derivatives highlighted that certain compounds could induce apoptosis in cancer cells effectively. For example, compound 4f from this study exhibited an IC50 value significantly lower than standard chemotherapeutics like 5-Fluorouracil (5-FU) and Methotrexate (MTX). The induction of apoptosis was confirmed by increased expression of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2 .

CompoundIC50 (µM)Apoptosis Rate (%)
4f3.2468.2
5-FU74.6939.6
MTX42.8834.0

Antimicrobial Activity

The thiadiazole component of the compound is also associated with antimicrobial properties. Thiadiazole derivatives have been reported to exhibit activity against a range of bacterial and fungal pathogens, suggesting that the target compound may possess similar effects.

Research Findings

In a comparative study on various thiadiazole derivatives, compounds were tested against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the thiadiazole ring enhanced antibacterial activity, potentially due to increased membrane permeability or interaction with bacterial enzymes .

The biological activities of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells by modulating key proteins involved in cell survival.
  • Cell Cycle Arrest : It may interfere with cell cycle progression, leading to halted proliferation of cancer cells.
  • Antimicrobial Action : The structural features may allow for disruption of microbial cell membranes or inhibition of vital metabolic pathways.

Properties

IUPAC Name

[4-[(2-ethylimidazol-1-yl)methyl]piperidin-1-yl]-(4-propylthiadiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N5OS/c1-3-5-14-16(24-20-19-14)17(23)21-9-6-13(7-10-21)12-22-11-8-18-15(22)4-2/h8,11,13H,3-7,9-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXFNUSJULOMJTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SN=N1)C(=O)N2CCC(CC2)CN3C=CN=C3CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.